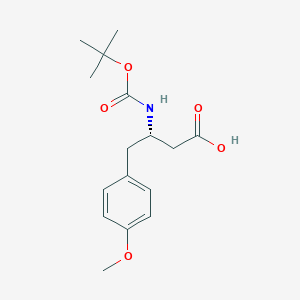
Boc-(S)-3-Amino-4-(4-methoxy-phenyl)-butyric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Boc-(S)-3-Amino-4-(4-methoxy-phenyl)-butyric acid” is a compound that likely contains an amino acid structure with a tert-butoxycarbonyl (Boc) protecting group . The Boc group is commonly used in peptide synthesis to protect the amino group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, general methods for synthesizing similar compounds involve reactions like cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Chemical Reactions Analysis
The Boc group in the compound can be removed under acidic conditions, a process known as deprotection . Other potential reactions were not found in the search results.
Applications De Recherche Scientifique
Efficient Synthesis Methods
- An efficient synthesis method for Boc-amino acid derivatives has been developed, using a process involving amino protection, reduction, hydroxyl derivation, and cyclization (Pan et al., 2015).
N-tert-Butoxycarbonylation Applications
- Heteropoly acid H3PW12O40 has been used as an effective catalyst for N-tert-butoxycarbonylation of amines, including chiral α-amino alcohols and esters, to produce N-Boc derivatives (Heydari et al., 2007).
Stereoselective Addition in Synthesis
- Phenyl selenyl chloride has been used for the stereoselective addition to methoxy alkenes derived from N-protected chiral α-amino acids, demonstrating a method to create new enantiomerically pure amino acids (Demarcus et al., 1999).
Tert-butyl Esters Synthesis
- Tert-butyl fluorocarbonate (Boc-F) has been efficiently used for the synthesis of tert-butyl esters of N-protected amino acids, showing its utility in creating protected amino acid derivatives (Loffet et al., 1989).
Convergent Synthesis Applications
- The convergent synthesis of N-Boc-protected amino acids has been reported, utilizing non-aldol aldol and cross-metathesis methodologies for the production of multifunctional targets (Meiries & Marquez, 2008).
Ring Opening Reactions in Synthesis
- N-t-Butyloxycarbonyl (Boc) substituted cis-2-phenyl-3-aminooxetanes undergo ring expansion to oxazolidinones, demonstrating their utility in synthesizing either syn- or anti-1,2-amino alcohols (Bach & Schröder, 1997).
Inhibitory Properties
- Studies on 2,3-methano-m-tyrosines have revealed their inhibitory effects on L-aromatic amino acid decarboxylase, highlighting potential applications in medicinal chemistry (Ahmad, Phillips, & Stammer, 1992).
Electrophilic Amination
- Terminal tert-butyloxycarbonyl protected hydrazino acids have been synthesized using electrophilic amination, showcasing a method for creating modified peptides and biologically active heterocyclic derivatives (Baburaj & Thambidurai, 2012).
Propriétés
IUPAC Name |
(3S)-4-(4-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17-12(10-14(18)19)9-11-5-7-13(21-4)8-6-11/h5-8,12H,9-10H2,1-4H3,(H,17,20)(H,18,19)/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZXRAYHRGMMYMD-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OC)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OC)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-(S)-3-Amino-4-(4-methoxy-phenyl)-butyric acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

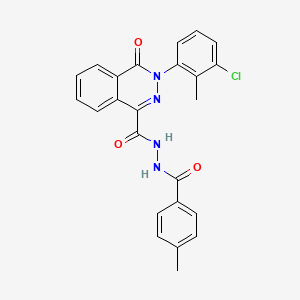
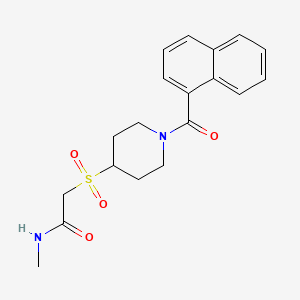
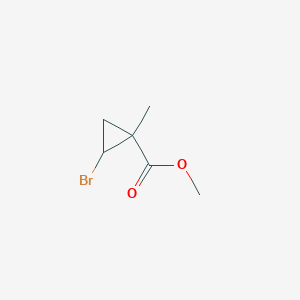
![2-(4-Chlorophenyl)sulfanyl-1-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethanone](/img/structure/B2628439.png)
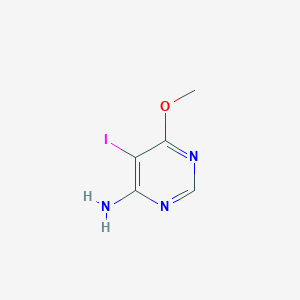
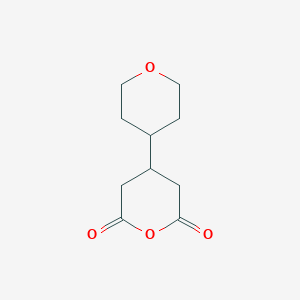
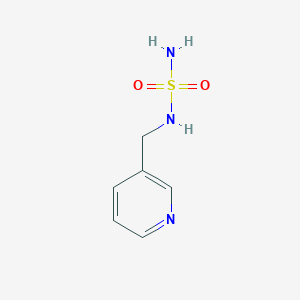
![7-(4-fluorophenyl)-3-((2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2628445.png)
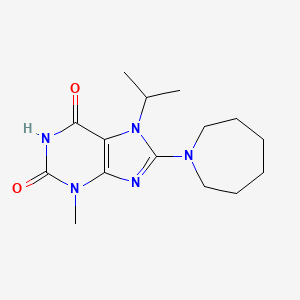
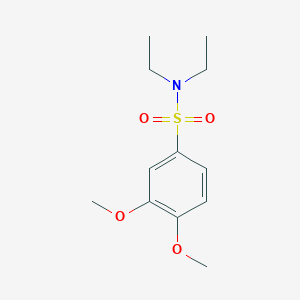
![(3Z)-3-[(4-bromo-2-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B2628451.png)
![N-(4-bromophenyl)-4-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]benzamide](/img/structure/B2628453.png)
![N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide](/img/structure/B2628456.png)
![2-{[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2628457.png)